Methyl 2-(methylthio)benzoate

Description

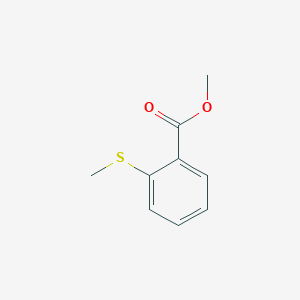

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQDZXPLQXZJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299443 | |

| Record name | methyl 2-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3704-28-7 | |

| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3704-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(methylthio)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Methylthio Benzoate and Derivatives

Conventional Synthetic Routes

Esterification Reactions

Esterification remains a fundamental and widely employed method for the synthesis of esters, including methyl 2-(methylthio)benzoate (B8504159). This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The direct esterification of 2-(methylthio)benzoic acid with methanol (B129727), commonly known as the Fischer-Speier esterification, is a standard procedure for the preparation of methyl 2-(methylthio)benzoate. This equilibrium-controlled reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The presence of the acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. To drive the equilibrium towards the formation of the ester, an excess of methanol is often used, and in some cases, water is removed as it is formed.

The reaction mechanism involves the initial protonation of the carbonyl group of 2-(methylthio)benzoic acid, followed by the nucleophilic addition of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-(methylthio)benzoic Acid | Methanol | Strong Acid (e.g., H₂SO₄) | This compound |

The synthesis of this compound via acid-catalyzed esterification shares fundamental principles with the synthesis of methyl benzoate (B1203000) from benzoic acid. adamcap.comyoutube.com In both reactions, a carboxylic acid is treated with methanol in the presence of an acid catalyst. adamcap.comyoutube.com However, the presence of the methylthio group in the ortho position of the benzoic acid ring can influence the reaction kinetics. The electron-donating nature of the sulfur atom may slightly affect the reactivity of the carboxyl group.

The general conditions for both syntheses are quite similar, often involving refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong mineral acid. youtube.com The workup procedure for both reactions typically involves neutralizing the excess acid, washing with water to remove unreacted methanol and acid, and then purifying the resulting ester by distillation.

| Feature | This compound Synthesis | Methyl Benzoate Synthesis |

| Starting Carboxylic Acid | 2-(methylthio)benzoic Acid | Benzoic Acid |

| Alcohol | Methanol | Methanol |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Acid (e.g., H₂SO₄) |

| General Principle | Fischer-Speier Esterification | Fischer-Speier Esterification |

Methylation of Mercaptobenzoic Acid Derivatives

An alternative strategy for the synthesis of this compound involves the methylation of the thiol group of a mercaptobenzoic acid derivative. This approach is particularly useful when the corresponding mercaptobenzoic acid is readily available.

A study has shown that the reaction of o- and p-mercaptobenzoic acids with dimethyl carbonate (DMC) in the presence of NaY faujasite as a catalyst can lead to highly chemoselective S-methylation. nih.gov At 150°C, this method selectively methylates the sulfur atom without affecting the carboxylic acid group, yielding the corresponding methylthiobenzoic acids with high selectivity (90-98%) and in good isolated yields (85-96%). nih.gov Subsequent esterification of the carboxylic acid group would then yield the desired this compound.

Trimethylsilyldiazomethane (TMSCHN₂) serves as a safer and more convenient alternative to the hazardous diazomethane for the methylation of carboxylic acids. tcichemicals.comresearchgate.net It reacts with carboxylic acids to form methyl esters under mild conditions. tcichemicals.comresearchgate.net While specific studies on the reaction of TMSCHN₂ with 3-mercaptobenzoic acid are not extensively detailed in the provided context, the general reactivity of TMSCHN₂ with carboxylic acids suggests it would be a viable method for the esterification of the carboxylic acid functionality. The reaction typically proceeds by adding the TMSCHN₂ solution to the carboxylic acid in a suitable solvent mixture, such as diethyl ether and methanol, at a controlled temperature. tcichemicals.com

| Methylating Agent | Substrate | Key Feature |

| Trimethylsilyldiazomethane | Carboxylic Acids | Safer alternative to diazomethane for esterification. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another synthetic route to this compound. This approach typically involves the displacement of a leaving group, such as a halide, from the aromatic ring by a sulfur-containing nucleophile. For instance, the reaction of a methyl 2-halobenzoate (e.g., methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with a source of the methylthiolate anion (CH₃S⁻), such as sodium thiomethoxide, can yield this compound.

This reaction is an example of a nucleophilic aromatic substitution (SNAAr) reaction. The success of this reaction often depends on the nature of the leaving group and the reaction conditions, including the solvent and temperature.

| Reactant 1 | Reactant 2 | Product |

| Methyl 2-halobenzoate | Sodium thiomethoxide | This compound |

Displacement of Halide Groups by Methyl Mercaptan

The synthesis of aryl thioethers, including this compound, is frequently achieved through the nucleophilic aromatic substitution (SNAr) of an aryl halide. This method involves the displacement of a halide ion (such as Cl⁻, Br⁻, or I⁻) from an aromatic ring by a sulfur-containing nucleophile. In the context of this compound, the reaction typically utilizes a methyl 2-halobenzoate precursor and a source of the methylthiolate anion (CH₃S⁻), which is generated from methyl mercaptan.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the thiolate salt and facilitates the nucleophilic attack on the electron-deficient aryl halide. jst.go.jpacs.org The presence of an electron-withdrawing group, such as the methoxycarbonyl group (-COOCH₃) on the benzoate, activates the aromatic ring towards nucleophilic attack, making this substitution reaction more feasible.

A closely related synthesis is the preparation of 2-(methylthio)benzonitrile, a direct precursor that can be hydrolyzed and subsequently esterified to yield this compound. In this process, 2-chlorobenzonitrile is reacted with sodium methyl mercaptide (NaSCH₃). google.comgoogle.com The reaction proceeds by heating the components, often under the influence of a catalyst to improve efficiency and yield. google.comgoogle.com This displacement reaction is a fundamental and widely applicable strategy for the formation of the critical carbon-sulfur bond in this class of compounds.

Intramolecular Rearrangements in Basic Media

Intramolecular rearrangements represent a more sophisticated approach to forming substituted aromatic compounds. The Sommelet–Hauser rearrangement is a classic example of such a transformation, typically involving the reaction of benzyl quaternary ammonium (B1175870) salts with a strong base like sodium amide. wikipedia.org This reaction proceeds via the formation of an ylide, which then undergoes a acs.orgmdpi.com-sigmatropic rearrangement to introduce an alkyl group onto the ortho position of the aromatic ring. wikipedia.org

While not a commonly cited method for the synthesis of this compound, a theoretical pathway can be proposed based on a thio-analog of the Sommelet-Hauser rearrangement. This would involve a precursor such as a benzyl dimethylsulfonium salt containing a methoxycarbonyl group on the aromatic ring.

The proposed mechanism would initiate with the deprotonation of a methyl group on the sulfur atom by a strong base, forming a sulfur ylide. This reactive intermediate could then undergo a acs.orgmdpi.com-sigmatropic rearrangement, where the aromatic ring attacks a methyl group, and the C-S bond simultaneously cleaves and reforms at the ortho position. Subsequent tautomerization would lead to the aromatization of the ring, yielding the 2-(methylthio)benzoate structure. This pathway, while mechanistically plausible, is less common than direct nucleophilic substitution for this specific compound.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry emphasizes the use of advanced methodologies and catalysis to improve reaction efficiency, reduce environmental impact, and enhance selectivity. The synthesis of this compound and its precursors has benefited from such approaches, particularly through the application of phase-transfer catalysis and the adoption of green chemistry principles.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). core.ac.ukacsgcipr.org This is particularly useful for reactions involving an inorganic nucleophile, like sodium methyl mercaptide, and an organic substrate soluble in a non-polar solvent. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the nucleophilic anion from the solid or aqueous phase into the organic phase, where it can react with the substrate. core.ac.uk

The synthesis of 2-(methylthio)benzoic acid, the immediate precursor to this compound, has been effectively demonstrated using a three-phase PTC system. google.comgoogle.com In this setup, a solid, polymer-supported catalyst (a resin-immobilized quaternary ammonium or phosphonium salt) is used. google.com This heterogeneous catalyst facilitates the reaction between 2-chlorobenzonitrile (in an organic solvent like monochlorobenzene) and an aqueous solution of sodium methyl mercaptide. The resulting 2-(methylthio)benzonitrile is then hydrolyzed in situ under basic conditions to yield the desired product. google.comgoogle.com

The key advantages of this method are the high yields, mild reaction conditions, and the ease of catalyst recovery and reuse, as it can be simply filtered off from the reaction mixture. google.com

| Starting Material | Catalyst | Solvent | Reagents | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| o-Chlorobenzonitrile | Resin-Immobilized Quaternary Ammonium Salt | Monochlorobenzene | 1. 20% Sodium Methyl Mercaptide solution 2. Solid NaOH (for hydrolysis) | 70-80 (Thiolation) 110 (Hydrolysis) | o-Methylthiobenzoic acid | 98.7% Purity | google.comgoogle.com |

| o-Chlorobenzonitrile | Resin-Immobilized Quaternary Phosphonium Salt | Monochlorobenzene | 1. 20% Sodium Methyl Mercaptide solution 2. 30% NaOH solution (for hydrolysis) | 70-80 (Thiolation) 110 (Hydrolysis) | o-Methylthiobenzoic acid | 98.5% Purity | google.comgoogle.com |

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org This paradigm shift is evident in the development of more sustainable synthetic routes for fine chemicals.

Environmentally Benign Catalytic Systems

A core principle of green chemistry is the use of catalysis, particularly heterogeneous catalysts that can be easily recovered and reused, minimizing waste. In the synthesis of methyl benzoates, traditional homogeneous acid catalysts like sulfuric acid create significant waste and corrosion issues. mdpi.com A greener alternative is the use of solid acid catalysts. For instance, zirconium-based solid acids, such as titanium-doped zirconia (Zr/Ti), have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com These catalysts are robust, reusable, and avoid the need for corrosive liquid acids, thus simplifying product purification and reducing wastewater production. mdpi.com This approach can be directly applied to the final esterification step in the synthesis of this compound from its corresponding carboxylic acid.

Solvent-Free and Aqueous Medium Reactions

Reducing or eliminating the use of volatile organic solvents is another key goal of green chemistry. While many syntheses of aryl thioethers rely on solvents like DMF or DMSO, research is moving towards more benign alternatives. Phase-transfer catalysis itself is considered a green technique as it can reduce the need for harsh organic solvents and sometimes allows reactions to be run under solvent-free conditions. acsgcipr.org Although a specific solvent-free or aqueous-medium reaction for this compound is not prominently documented, the principles of green chemistry encourage the exploration of such conditions. The use of thiol-free reagents, such as xanthates, also contributes to a greener process by avoiding the handling of malodorous and easily oxidized thiols. mdpi.com

Synthesis of Structurally Related Derivatives

The core structure of this compound can be modified through various synthetic routes to yield a library of analogues. These modifications primarily focus on the introduction of substituents on the aromatic ring. The general approach often involves the synthesis of a substituted 2-(methylthio)benzoic acid intermediate, followed by esterification to yield the final methyl ester product.

Halogenated this compound Analogues

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. A common strategy for the synthesis of these halogenated analogues involves the use of halogenated precursors.

One prominent method begins with a halogenated anthranilic acid. Through a diazotization reaction, the amino group is converted into a diazonium salt, which can then be displaced by a sulfur-containing nucleophile. For instance, 2-amino-5-chlorobenzoic acid can be diazotized and subsequently reacted with a thiocyanate to introduce the sulfur moiety. This is followed by methylation of the sulfur and esterification of the carboxylic acid to yield the final halogenated product.

Another approach involves the direct halogenation of 2-(methylthio)benzoic acid. However, this method can sometimes lead to a mixture of products and requires careful control of reaction conditions to achieve the desired regioselectivity.

A specific example is the synthesis of 2-Chloro-5-(methylthio)benzoic acid, which serves as a key intermediate. While detailed synthetic procedures for its conversion to the methyl ester are not extensively documented in readily available literature, standard esterification methods, such as Fischer esterification using methanol in the presence of an acid catalyst, are applicable.

Table 1: Synthesis of Halogenated 2-(methylthio)benzoic Acid Intermediates

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Amino-5-chlorobenzoic acid | 1. NaNO₂, HCl (Diazotization) 2. KSCN (Thiocyanation) 3. CH₃I, Base (Methylation) | 5-Chloro-2-(methylthio)benzoic acid | Not Reported |

| 2-Chlorobenzonitrile | 1. NaSCH₃ 2. NaOH (Hydrolysis) | 2-(Methylthio)benzoic acid from a chloro precursor google.com | High google.com |

Note: The table represents plausible synthetic pathways based on established chemical transformations. Specific yields for the halogenated derivatives of this compound are not widely reported.

Substituted Benzoate Esters with Diverse Functional Groups

Beyond halogenation, the aromatic ring of this compound can be functionalized with a variety of other groups, such as nitro and amino moieties, to further diversify the range of analogues.

The synthesis of nitro-substituted derivatives can be achieved through the direct nitration of this compound or its corresponding carboxylic acid. The nitration of methyl benzoate itself is a well-established procedure, typically employing a mixture of concentrated nitric acid and sulfuric acid. This methodology can be adapted for 2-(methylthio)benzoic acid, with the directing effects of the carboxyl and methylthio groups influencing the position of the incoming nitro group. The resulting nitro-substituted benzoic acid can then be esterified.

Subsequent reduction of the nitro group provides a convenient route to amino-substituted analogues. This transformation is commonly carried out using reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media.

Table 2: Synthesis of Substituted this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

| This compound | HNO₃, H₂SO₄ | Methyl 2-(methylthio)-5-nitrobenzoate | Not Reported |

| 2-(Methylthio)benzoic acid | HNO₃, H₂SO₄ | 2-(Methylthio)-5-nitrobenzoic acid | Not Reported |

| Methyl 2-(methylthio)-5-nitrobenzoate | SnCl₂, HCl or H₂, Pd/C | Methyl 5-amino-2-(methylthio)benzoate | Not Reported |

| m-Nitrobenzoic acid | Esterification with Methanol | Methyl m-nitrobenzoate orgsyn.orgorgsyn.org | 81-85% orgsyn.org |

Note: The table outlines general synthetic strategies. Specific yields for the direct functionalization of the this compound scaffold require further empirical validation.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylthio Benzoate

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 2-(methylthio)benzoate (B8504159) is subject to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. grabmyessay.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. grabmyessay.com The existing substituents on the ring, the methyl ester (-COOCH₃) and the methylthio (-SCH₃) groups, direct the position of the incoming electrophile. The ester group is an electron-withdrawing group and a meta-director, while the methylthio group is an ortho-, para-director.

For instance, in the nitration of methyl benzoate (B1203000), a similar compound, the ester group deactivates the ring and directs the incoming nitronium ion (NO₂⁺) to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.comscribd.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion electrophile. grabmyessay.comaiinmr.com The reaction mechanism involves the attack of the pi electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. grabmyessay.comaiinmr.com

The interplay of the directing effects of the methyl ester and methylthio groups in Methyl 2-(methylthio)benzoate will determine the regioselectivity of electrophilic substitution reactions.

Nucleophilic Reactivity of the Methylthio Group

The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons, making it susceptible to nucleophilic reactions.

Oxidation to Sulfoxides and Sulfones

The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. smolecule.com This transformation significantly alters the chemical and physical properties of the molecule. The oxidation can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common reagent for this purpose, and the extent of oxidation—to the sulfoxide or further to the sulfone—can often be controlled by the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for oxidizing sulfides. organic-chemistry.org

The choice of catalyst can also provide selectivity. For example, tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org These transformations are significant as the resulting sulfoxides and sulfones can exhibit different biological activities compared to the parent sulfide (B99878). smolecule.com

Table 1: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Controlled H₂O₂ or m-CPBA | Methyl 2-(methylsulfinyl)benzoate (Sulfoxide) |

Reactions with Primary Amines

The methylthio group can be involved in nucleophilic substitution reactions, particularly with primary amines. smolecule.com Research has shown that primary amines can react with related compounds, leading to the formation of new carbon-nitrogen bonds. royalsocietypublishing.org For example, the reaction of various anilines (primary aromatic amines) with other carbonyl compounds has been shown to proceed with high yields. royalsocietypublishing.org In the context of this compound, a primary amine could potentially displace the methylthio group or react at the ester carbonyl, although the latter is generally more reactive towards nucleophiles. Studies on the amidation of methyl benzoate with various amines have been conducted, demonstrating the feasibility of the reaction at the ester group. researchgate.net

Hydrolysis Mechanisms of the Ester Moiety

The ester group of this compound can undergo hydrolysis, typically in the presence of an acid or a base, to yield 2-(methylthio)benzoic acid and methanol (B129727). smolecule.com

Under basic conditions, the most common mechanism is the bimolecular base-catalyzed acyl-oxygen cleavage (BAc2). stackexchange.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated to the carboxylate under the basic conditions. stackexchange.com

An alternative, less common mechanism is the bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), which involves an SN2 attack of the hydroxide ion on the methyl group of the ester. stackexchange.com This pathway is generally favored only when the carbonyl carbon is sterically hindered, which is not significantly the case for this compound. stackexchange.com

Acid-catalyzed hydrolysis proceeds via a different mechanism, typically an A-2 reaction involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net Studies on the hydrolysis of related thiobenzoic acid esters have shown that the mechanism can shift depending on the acid concentration. researchgate.net

Photodegradation Pathways and Stability

The stability of this compound can be affected by exposure to light, leading to photodegradation. While specific studies on this exact molecule are not prevalent, research on structurally similar compounds like Methyl 2-aminobenzoate (B8764639) (Methyl Anthranilate) shows that it undergoes direct photolysis under UVC and UVB irradiation. nih.govproquest.com The degradation can be accelerated by the presence of agents like hydrogen peroxide, which generate hydroxyl radicals under photochemical conditions. nih.govproquest.com

For compounds containing a methylthio group, photodegradation can be a concern, and storage in amber vials away from light is often recommended to prevent this. The pathways of photodegradation can be complex, potentially involving homolytic cleavage of bonds or reactions with photochemically generated reactive species. uc.pt

Computational Chemistry Studies on Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. researchgate.net These studies can predict geometries of reactants, transition states, and products, as well as calculate the energy barriers for different reaction pathways. researchgate.netfrontiersin.org

For example, computational studies have been used to investigate the mechanism of the aminolysis of methyl benzoate, providing insights into the potential energy surface of the reaction. acs.org Similarly, DFT calculations have been employed to determine the most likely reaction pathway in reactions involving thiocyanates, by comparing the energy requirements of different potential routes. frontiersin.org

While specific computational studies solely focused on this compound are not widely published, the principles and methodologies are directly applicable. Such studies could be used to:

Predict the regioselectivity of electrophilic aromatic substitution reactions.

Model the transition states for the oxidation of the methylthio group.

Compare the energy barriers for the BAc2 and BAl2 hydrolysis mechanisms.

Investigate the electronic transitions involved in potential photodegradation pathways.

These computational approaches bridge theory and experimental results, offering a deeper understanding of the chemical reactivity of molecules like this compound. researchgate.net

Spectroscopic Characterization and Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of Methyl 2-(methylthio)benzoate (B8504159), revealing the connectivity of atoms through the analysis of chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the signals for the aromatic protons appear as multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The methyl groups attached to the ester and sulfur atoms each present as sharp singlets. A detailed analysis of a 500 MHz spectrum shows a doublet of doublets for the proton ortho to the ester group, and multiplets for the other three aromatic protons. The methyl ester protons and the methyl thioether protons appear as distinct singlets. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and thioether groups. The carbon attached to the sulfur atom and the carbon of the ester group are clearly identifiable in the aromatic region. rsc.org

| NMR Spectroscopic Data for Methyl 2-(methylthio)benzoate in CDCl₃ | ||

|---|---|---|

| Spectrum | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR (500 MHz) | 7.96 (dd, J = 7.5, 1.5 Hz) | 1H, Aromatic |

| 7.42-7.38 (m) | 1H, Aromatic | |

| 7.23-7.20 (m) | 1H, Aromatic | |

| 7.17-7.14 (m) | 1H, Aromatic | |

| 3.92 (s) | 3H, -OCH₃ | |

| 2.46 (s) | 3H, -SCH₃ | |

| ¹³C NMR (125 MHz) | 166.9 | C=O |

| 143.3 | Aromatic C-S | |

| 132.5 | Aromatic C-H | |

| 131.3 | Aromatic C-H | |

| 126.8 | Aromatic C-COOCH₃ | |

| 124.4 | Aromatic C-H | |

| 123.4 | Aromatic C-H | |

| 52.0 | -OCH₃ | |

| 15.6 | -SCH₃ |

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments upon ionization, which is crucial for confirming its molecular weight and elucidating its structure. The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

The molecular ion peak [M]⁺ is observed at an m/z of 182, corresponding to the molecular formula C₉H₁₀O₂S. nih.gov A prominent fragment is seen at m/z 151, which results from the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion. nih.govaip.org This fragmentation is a characteristic feature for methyl esters. Other significant fragments are observed at m/z 122 and 121. nih.gov The fragment at m/z 121 can be attributed to the loss of the methoxy radical followed by the elimination of carbon monoxide (CO).

| Key Mass Spectrometry Fragments for this compound (EI-MS) | |

|---|---|

| m/z | Proposed Fragment Ion |

| 182 | [C₉H₁₀O₂S]⁺ (Molecular Ion, M⁺) |

| 151 | [M - •OCH₃]⁺ |

| 122 | [M - •OCH₃ - CHO]⁺ or [M - COOCH₃]⁺ |

| 121 | [M - •OCH₃ - CO]⁺ |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed in the range of 1725-1700 cm⁻¹ which is indicative of the C=O (carbonyl) stretching vibration of the ester group. libretexts.org For the related isomer, methyl 4-(methylthio)benzoate, this peak appears at 1708 cm⁻¹. rsc.org Another study involving the synthesis of a ligand from this compound reported its carbonyl stretching vibration at 1677 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group typically result in two bands in the 1300-1000 cm⁻¹ region. The C-S stretching vibration is usually weak and appears in the fingerprint region (800-600 cm⁻¹).

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2955 | Aliphatic C-H Stretch (-CH₃) |

| ~1725-1677 | C=O Carbonyl Stretch (Ester) |

| ~1300-1000 | C-O Stretch (Ester) |

| ~800-600 | C-S Stretch (Thioether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the substituted benzene ring. The presence of the ester and methylthio groups as substituents on the aromatic ring influences the absorption maxima (λmax). Aromatic compounds typically exhibit strong absorption bands in the UV region between 200 and 300 nm. While specific experimental λmax values for this compound are not extensively documented in the searched literature, related benzoate (B1203000) esters show characteristic absorptions in this range. researchgate.netscience-softcon.de The thioether group may cause a bathochromic (red) shift of the absorption bands compared to unsubstituted methyl benzoate.

Chromatographic Techniques for Purity and Analysis (GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from mixtures and for its quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for this purpose.

GC-MS Analysis: This compound has been successfully analyzed by GC-MS, particularly in its identification as an insect sex pheromone. core.ac.ukresearchgate.net A typical method involves using a nonpolar capillary column (e.g., DB-1 ms) or a polar column (e.g., EC-WAX). core.ac.uk The analysis is performed with a temperature program, for instance, starting at 40°C and ramping up to 250°C, using helium as the carrier gas. core.ac.uk The mass spectrometer is operated in electron ionization (EI) mode, allowing for the generation of reproducible mass spectra for identification by comparison with library spectra and authentic standards. core.ac.uk

LC-MS Analysis: The analysis of relatively volatile and non-polar compounds like methyl benzoate by LC-MS can be challenging with standard electrospray ionization (ESI). chromforum.org However, methods can be developed for its detection. For related compounds, LC-MS methods have been established, often using reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives to enhance ionization. nih.govresearchgate.net For methyl benzoate, approaches such as post-column addition of salts like lithium chloride in negative ion mode have been suggested to form adducts like [M+Cl]⁻ for improved detection. chromforum.org

Biological and Ecological Research Applications.

Pheromonal Activity and Chemical Ecology

The most well-documented biological role of Methyl 2-(methylthio)benzoate (B8504159) is as a powerful semiochemical in the insect world, specifically for beetles of the genus Phyllophaga.

Methyl 2-(methylthio)benzoate has been definitively identified as the female-produced sex pheromone of the June beetle, Phyllophaga crinita. core.ac.uknih.gov This discovery was notable as it represented the first identification of a sulfur-containing, long-distance sex attractant produced by a female in any insect taxon. core.ac.uknih.govsigmaaldrich.com The larvae of this species are significant root-feeding pests in various crops in Texas and Mexico, including sugarcane, corn, and cotton. core.ac.uk In field trials, traps baited with synthetic this compound successfully captured numerous P. crinita males, confirming its potent attractive properties. core.ac.uknih.gov

A key study highlighted the importance of the sulfur atom for its pheromonal activity. When compared to its oxygen analog, methyl 2-methoxybenzoate, the authentic pheromone was vastly more effective. core.ac.uk

Table 1: Field Trap Captures of P. crinita Males with Pheromone and Analog

| Compound | Dose (µg) | Mean Male Beetles Captured |

| This compound | 1,000 | 337 times more than analog |

| Methyl 2-methoxybenzoate | 1,000 | - |

| Methyl 2-methoxybenzoate | 1,000,000 | - |

Data sourced from field tests comparing the authentic pheromone to its heteroatom analog. core.ac.uk

The attractant properties of this compound extend beyond P. crinita. Studies using coupled gas chromatograph-electroantennogram detector (GC-EAD) systems have demonstrated specific electrophysiological responses in the antennae of other Phyllophaga species. oup.comnih.govresearchgate.net

In tests involving male antennae of Phyllophaga tristis, the antennae responded exclusively to this compound when tested against a panel of five known sex pheromones from other Phyllophaga species. oup.comnih.govresearchgate.net This electrophysiological response was a strong indicator of a behavioral reaction, which was subsequently confirmed in field studies. oup.com Traps baited with 1 mg of the compound captured a significant number of P. tristis males, while control traps captured none. oup.comnih.govresearchgate.net

Similar findings were reported for Phyllophaga apicata, where traps baited with the same compound captured hundreds of males compared to only a single male in control traps. oup.comnih.gov Research has also documented the attraction of Phyllophaga brevidens and Phyllophaga lenis to this compound, further expanding the list of responsive species. bioone.org Interestingly, phylogenetic analysis suggests that the species that respond to this compound are closely related. bioone.org

Table 2: Behavioral Response of Phyllophaga Species to this compound

| Species | Location of Study | Bait | Number of Males Captured | Control Trap Captures |

| P. tristis | Greensburg, Kansas | 1 mg this compound | 466 | 0 |

| P. apicata | Gainesville, Florida | 1 mg this compound | 265 | 1 |

| P. brevidens & P. lenis | Morelos, Mexico | This compound | Attracted | - |

Data compiled from field trapping studies. oup.comnih.govbioone.org

The identification of this compound as a potent sex attractant for multiple pest species of Phyllophaga makes it a valuable tool for Integrated Pest Management (IPM). core.ac.uksmolecule.com Because the compound is inexpensive and commercially available, it can be readily used for detection, monitoring population dynamics, determining geographical range, and assessing yearly flight periods of these beetles. core.ac.ukoup.com

Furthermore, research has shown that combining the attractant with a light source, such as a solar-powered LED light, can increase the capture rate of certain Phyllophaga species by fivefold compared to using the attractant alone. bioone.org This combination not only enhances trapping efficiency but also offers a practical solution for pest monitoring in agricultural areas that may lack electricity. bioone.org This synergy between a chemical attractant and a physical stimulus is a promising strategy for developing more effective and selective pest control methods. bioone.orgsmolecule.com

Potential Antimicrobial Properties

While direct studies on the antimicrobial activity of this compound are limited, research into structurally similar compounds suggests that this chemical class holds potential in this area. For instance, structural analogs of the isomeric compound methyl 3-(methylthio)benzoate have demonstrated activity against Staphylococcus aureus and Escherichia coli. smolecule.com Similarly, studies on ethyl 2-(methylthio)benzoate, a closely related ester, indicate it may possess antimicrobial properties by potentially interacting with and inhibiting microbial enzymes or receptors. Other research has explored the antibacterial activity of more complex derivatives, such as 4-chloro-2-mercaptobenzenesulfonamides, which showed promising activity against several anaerobic Gram-positive bacteria strains. tandfonline.com These findings suggest that the methylthiobenzoate scaffold is a viable starting point for the development of new antimicrobial agents, although further investigation into this compound itself is required.

Investigation of Anticancer Potential

The potential of benzoic acid derivatives in cancer research has been an area of active investigation. Preliminary studies on compounds structurally related to this compound have shown promise. For example, ethyl 2-(methylthio)benzoate has been investigated for anticancer effects, with suggestions that it may affect cellular pathways involved in tumor growth. Likewise, research into methyl 3-(methylthio)benzoate has indicated potential anticancer properties. smolecule.com More complex molecules incorporating a methylthio-benzoate-like structure, such as certain benzothiazoles and organodiselenide-tethered methyl anthranilates, have also been evaluated for their anticancer activities. ontosight.ainih.gov These explorations into related structures highlight a potential, yet currently unexplored, avenue for this compound in medicinal chemistry research. smolecule.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For this compound, the most direct SAR study comes from its role as a pheromone. The comparison with its oxygen analog, methyl 2-methoxybenzoate, demonstrated that the presence of the sulfur atom is critical for its high level of pheromonal activity in P. crinita. core.ac.uksigmaaldrich.com

In a broader context, this compound serves as a commercially available starting material or a structural reference for SAR studies in medicinal chemistry. nih.gov For example, research on 2-(benzylsulfinyl)benzoic acid derivatives as inhibitors of human carbonic anhydrase (hCA) used this compound as a precursor to synthesize various analogs and establish robust SARs. nih.gov Similarly, another SAR study focused on developing matrix metalloproteinase (MMP)-2/9 inhibitors used a lead compound, UTX-121, which features a methyl ester group similar to that in this compound. jst.go.jp These studies, while not focused on the intrinsic activity of this compound, underscore the utility of its scaffold in exploring and optimizing the biological activity of new therapeutic agents by modifying key functional groups. jst.go.jpmdpi.com

Interactions with Biological Targets.oup.comcore.ac.uk

The primary biological target of this compound, as identified in research, is the olfactory system of specific male insects. oup.comcore.ac.uk The interaction occurs at the level of olfactory receptors located on the antennae of the beetles. oup.comusda.gov

Studies utilizing coupled gas chromatograph-electroantennogram detector (GC-EAD) systems have been pivotal in demonstrating this specific interaction. oup.comusda.govcore.ac.uk This technique allows researchers to measure the electrical response of an insect's antenna to individual chemical compounds as they are separated by a gas chromatograph. usda.govcore.ac.uk In the case of Phyllophaga tristis and Phyllophaga crinita, their male antennae showed distinct electrophysiological responses exclusively to this compound when tested against a panel of other potential pheromones. oup.comcore.ac.uk

This specific neural excitation upon binding to the olfactory receptors triggers a behavioral response in the male beetle, namely attraction towards the source of the compound, which it interprets as a signal from a receptive female. oup.comcore.ac.uk The high degree of specificity in this interaction is highlighted by the lack of response to other structurally similar compounds in GC-EAD tests. oup.com For instance, the antennae of P. tristis males did not respond to L-valine methyl ester, L-isoleucine methyl ester, L-leucine methyl ester, or methyl 2-amino benzoate (B1203000). oup.comusda.gov

Interestingly, while the interaction is highly specific at the receptor level, a heteroatom analog, methyl 2-methoxybenzoate, was found to attract P. crinita males, but only at a dosage 10,000 times higher than the lowest effective dose of this compound. core.ac.uk This suggests that while the sulfur atom is a key feature for potent activity, other molecules with some structural resemblance can elicit a response, albeit a much weaker one. core.ac.uk

Summary of Olfactory Receptor Interaction Studies

| Insect Species | Analytical Method | Biological Target | Outcome of Interaction | Reference |

|---|---|---|---|---|

| Phyllophaga tristis | Gas Chromatography-Electroantennogram Detector (GC-EAD) | Male Antennal Olfactory Receptors | Male antennae responded specifically to this compound, and not to other tested pheromones. | oup.comusda.gov |

| Phyllophaga crinita | Gas Chromatography-Electroantennogram Detector (GC-EAD) | Male Antennal Olfactory Receptors | Consistently revealed a single EAD-active component, which was identified as this compound. | core.ac.uk |

Environmental Fate and Degradation Studies.

Biodegradation by Microorganisms

The biodegradation of Methyl 2-(methylthio)benzoate (B8504159), involving the breakdown of the compound by microorganisms, is a critical pathway for its removal from the environment. Although no studies have specifically documented the microbial degradation of this particular compound, research on related organosulfur and benzoate (B1203000) compounds provides significant insights into potential metabolic pathways.

Microorganisms, including various bacteria and fungi, are known to degrade a wide array of aromatic and sulfur-containing compounds. For instance, the fungus Paecilomyces sp. has been shown to degrade organic sulfur compounds through an oxidative attack on the sulfur atom. nih.govosti.gov This process can lead to the formation of corresponding sulfones from compounds like ethyl phenyl sulfide (B99878) and diphenyl sulfide. nih.govosti.gov Similarly, bacterial strains from genera such as Gordonia and Pseudomonas are capable of metabolizing dibenzothiophene (B1670422), a complex organosulfur compound found in fossil fuels, by cleaving the carbon-sulfur bond. mdpi.comosti.govmdpi.com

The benzoate moiety of the molecule is also a target for microbial degradation. Benzoate is a central metabolite in the breakdown of many aromatic compounds and can be degraded under both aerobic and anaerobic conditions. mdpi.com Under anaerobic conditions, especially in marine sediments, the biodegradation of benzoate can occur via sulfate-reducing bacteria. nih.govfrontiersin.org This process often involves a syntrophic relationship, where different microorganisms work together to break down the compound. nih.govfrontiersin.org

Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can degrade complex aromatic structures like lignin, and this capability extends to various aromatic xenobiotics. unl.pt These fungi are not typically dependent on the xenobiotic as a sole carbon source but degrade it through co-metabolism. unl.ptgitisa.it

The following table summarizes the microbial degradation of related sulfur-containing and aromatic compounds, suggesting potential pathways for Methyl 2-(methylthio)benzoate.

| Compound Class | Microorganism Example | Degradation Pathway/Metabolites | Reference(s) |

| Organosulfur Compounds | |||

| Dibenzothiophene | Paecilomyces sp. | Sulfur-oxidizing pathway to 2,2'-dihydroxybiphenyl | nih.gov |

| Ethyl phenyl sulfide | Paecilomyces sp. | Oxidation to the corresponding sulfone | nih.gov |

| Dibenzothiophene | Gordonia amicalis | 4S pathway (C-S bond cleavage) | mdpi.com |

| Dibenzothiophene | Pseudomonas putida | Conversion to dibenzothiophene sulfone and 2-hydroxybiphenyl | osti.gov |

| Benzoate Compounds | |||

| Benzoate | Sulfate-reducing bacteria | Syntrophic metabolism involving acetate (B1210297) as an intermediate | nih.govfrontiersin.org |

| Chlorinated Benzoates | Pseudomonas sp. | Mineralization through consortia of microorganisms | epa.gov |

Environmental Impact of Related Sulfur-Containing Benzoates

The environmental impact of sulfur-containing organic compounds is a significant concern, particularly in the context of industrial emissions and waste management. nih.govopenbiotechnologyjournal.com Organosulfur compounds present in petroleum and its byproducts can contribute to environmental degradation. nih.gov The combustion of sulfur-containing fossil fuels releases sulfur dioxide (SO₂), a major precursor to acid rain, which can acidify soil and water bodies, harming aquatic life and forests. openbiotechnologyjournal.com

At waste management facilities, the decomposition of organic waste can release various volatile sulfur compounds, such as hydrogen sulfide (H₂S), methyl mercaptan (CH₃SH), and dimethyl sulfide ((CH₃)₂S). nih.gov These compounds are known for their strong, unpleasant odors and can have negative impacts on local air quality. nih.gov While not all sulfur compounds are equally problematic, their presence in the environment warrants careful consideration.

The benzoate component of these molecules also has environmental implications. Benzoic acid and its salts are used as preservatives and can be released into soil and water. science.gov While generally considered to have low toxicity, high concentrations can have antimicrobial effects. science.gov The combination of a sulfur-containing group and a benzoate structure in compounds like this compound suggests a need to consider the potential for both odor-related impacts and effects on microbial communities in the event of significant environmental release. Studies on sulfur-containing heterocyclic aromatic hydrocarbons, such as dibenzothiophene, have indicated that they can disrupt key cellular pathways, suggesting that exposure to such compounds may lead to dysfunction in organisms and impact reproductive success at environmentally relevant levels. nih.gov

Ecotoxicological Considerations (excluding specific dosage)

The ecotoxicity of this compound refers to its potential to cause harm to ecosystems, including aquatic and terrestrial organisms. A safety data sheet for the compound states that it "contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants." thermofisher.com This suggests a low level of concern for ecotoxicity based on current knowledge.

However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for this compound related to human health, including causing skin and eye irritation, and potential for respiratory irritation. nih.govechemi.com While these are not direct measures of ecotoxicity, they indicate a degree of biological activity.

Information on the ecotoxicity of structurally similar compounds can provide some context. For example, for the related compound methyl benzoate, it is considered harmful to aquatic organisms. nih.gov The European Chemicals Agency (ECHA) registration dossier for methyl benzoate indicates that it shall not be classified as hazardous to the aquatic environment based on available data. europa.euchemos.de For other substituted benzoates used as pesticides, such as 2,5-dichlorobenzoic acid methyl ester, it is reported to be moderately toxic to fish. herts.ac.uk

The following table presents available ecotoxicity information for related benzoate compounds. It is important to note that this data is not for this compound and should be interpreted with caution.

| Compound | Organism | Ecotoxicity Finding | Reference |

| Methyl benzoate | Aquatic organisms | Harmful | nih.gov |

| Methyl benzoate | Aquatic environment | Not classified as hazardous | chemos.de |

| 2,5-Dichlorobenzoic acid methyl ester | Fish | Moderately toxic | herts.ac.uk |

Given the limited specific data, a comprehensive assessment of the ecotoxicological profile of this compound would require further experimental studies on a range of representative aquatic and terrestrial organisms.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing Methyl 2-(methylthio)benzoate (B8504159) exist, the development of more efficient, environmentally friendly, and cost-effective synthetic routes remains a key area of research. Future investigations are likely to focus on:

Catalyst Development: The exploration of novel catalysts, such as phase-transfer catalysts like resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salts, could lead to milder reaction conditions, reduced by-product formation, and higher yields. google.com

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For instance, developing a one-pot method for the condensation of methyl 2-isothiocyanatobenzoate with a suitable methylating agent could streamline the synthesis. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

A recent study detailed a novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which involved the formation of a methyl 2-(methoxycarbonothioylamino)benzoate intermediate. mdpi.com This highlights the potential for developing new synthetic methodologies for related sulfur-containing benzoates.

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reaction mechanisms involving Methyl 2-(methylthio)benzoate is crucial for optimizing its use and predicting its behavior in various chemical transformations. Future research in this area should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into transition states, reaction pathways, and the electronic effects of the methylthio group. researchgate.net These studies can help in understanding the regioselectivity and reactivity observed in reactions like thioboration. nih.gov

Kinetic Studies: Detailed kinetic analyses of reactions involving this compound can elucidate reaction orders, rate constants, and activation energies, providing a quantitative understanding of its reactivity.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as in the rearrangement of methyl 2-mercaptobenzoate. acs.org

Mechanistic studies on the formal thioboration reactions of alkynes have already provided insights into the cyclization of related 2-alkynylthioanisole derivatives, which can inform the understanding of this compound's reactivity. nih.gov

Drug Discovery and Agrochemical Development

The structural motifs present in this compound and its derivatives make them attractive candidates for applications in both pharmaceutical and agricultural chemistry.

Drug Discovery:

The benzoate (B1203000) scaffold is a common feature in many biologically active molecules. The introduction of a methylthio group can modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. Future research could explore derivatives of this compound for their potential as:

Antimicrobial Agents: The sulfur atom in the methylthio group could enhance antibacterial or antifungal activity. mdpi.com

Anticancer Agents: Certain benzoate derivatives have shown cytotoxic activity against cancer cell lines. researchgate.net

Enzyme Inhibitors: The compound could serve as a scaffold for designing inhibitors of specific enzymes implicated in disease.

For example, derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, which share structural similarities, are known to have potent antibacterial properties. mdpi.com

Agrochemical Development:

This compound itself has been identified as a sex attractant for several species of June beetles (genus Phyllophaga), which are significant agricultural pests. core.ac.ukoup.comoup.comresearchgate.net This discovery opens up several avenues for future research and application:

Pest Monitoring and Management: Its use in traps can help monitor pest populations, determine geographical ranges, and inform the timing of control measures. oup.comoup.com

Mating Disruption: The widespread application of the pheromone could potentially disrupt the mating of these beetles, reducing their reproductive success.

"Attract-and-Kill" Strategies: Combining the pheromone with an insecticide in a targeted trap could provide an effective and environmentally targeted pest control method.

Further research is needed to identify the specific pheromones of other Phyllophaga species and to investigate the potential of this compound to attract other related pests. oup.comoup.com The development of novel insecticides based on the 1,2,4-triazole (B32235) skeleton, which can be hybridized with other chemical moieties, also presents a promising direction for creating new agrochemicals. bohrium.com

Environmental Remediation Technologies

The chemical properties of this compound and related compounds suggest potential applications in environmental remediation.

Corrosion Inhibition: Organic compounds containing sulfur atoms have been shown to be effective corrosion inhibitors for metals in acidic environments. sciencepg.com Research into the ability of this compound and its derivatives to protect industrial metals from corrosion could lead to the development of new, environmentally friendly anti-corrosion agents. A study on a related benzimidazole (B57391) derivative demonstrated significant corrosion inhibition on aluminum. sciencepg.com

Biosynthesis by Endosymbionts: The sex pheromone of the grass grub, Costelytra zealandica, was found to be produced by endosymbiotic bacteria. core.ac.uk Investigating whether the production of this compound in Phyllophaga crinita also involves symbiotic microorganisms could open up new avenues for the biotechnological production of this semiochemical. core.ac.uk

Q & A

Q. What are the established synthetic routes for Methyl 2-(methylthio)benzoate, and how can researchers optimize reaction conditions?

this compound can be synthesized via esterification of 2-(methylthio)benzoic acid with methanol under acidic catalysis. Key steps include:

- Reagent selection : Use sulfuric acid or thionyl chloride as catalysts.

- Purification : Employ column chromatography or recrystallization to isolate the product.

- Yield optimization : Adjust molar ratios (e.g., 1:3 acid-to-methanol) and reflux time (4–6 hours).

For advanced route prediction, tools like PubChem’s pathway databases (e.g., PISTACHIO, REAXYS) can propose feasible synthetic pathways based on precursor scoring and template relevance .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ester and methylthio groups. Expected signals: δ 3.90 (COOCH), δ 2.50 (SCH) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 182.24 (CHOS) validates molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How can researchers design initial bioactivity assays for this compound?

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis.

- Exposure limits : Monitor airborne concentrations (OSHA PEL: 5 mg/m³).

- Emergency measures : Immediate eye washing and decontamination showers are mandatory .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved?

Example conflict: Pheromone activity in beetles vs. no attraction in other insect orders.

- Methodology :

- Comparative studies : Test across taxa (e.g., Lepidoptera vs. Coleoptera) under standardized conditions.

- Volatile profiling : Use GC-MS to compare emitted compounds from traps vs. natural insect pheromones .

- Receptor binding assays : Express putative olfactory receptors in heterologous systems (e.g., Xenopus oocytes) to validate target specificity .

Q. What strategies improve yield and purity in large-scale synthesis of this compound?

- Catalyst optimization : Replace HSO with immobilized lipases (e.g., Candida antarctica) to reduce side reactions.

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 minutes, 80°C) and improves yield (85–90%) .

- In-line analytics : Integrate FTIR for real-time monitoring of esterification progress .

Q. What mechanistic insights exist for this compound’s interaction with metabolic enzymes?

- Electrophile scavenging : The methylthio group reacts with electrophilic metabolites (e.g., N-hydroxy-2-acetylaminofluorene), forming stable adducts.

- Kinetic studies : Measure inhibition constants () for hepatic enzymes using Lineweaver-Burk plots .

- Computational modeling : Dock the compound into CYP3A4 active sites (PDB: 1TQN) to predict binding modes .

Q. How do structural analogs of this compound compare in bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.